4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid" is a derivative of benzoic acid with potential biological activity. It is structurally related to various compounds that have been synthesized and studied for their biological properties, such as anti-HIV activity and DNA cleavage activity. The compound is characterized by the presence of a 4,6-dimethylpyrimidin-2-yl group and an amino linkage to the benzoic acid moiety.
Synthesis Analysis
The synthesis of related compounds involves the reaction of different starting materials such as isatin and its derivatives with sulphadimidine, as well as the diazotization of anthranilic acid followed by coupling with 2-amino-4,6-dimethylpyrimidine . These methods provide a basis for the synthesis of the compound , suggesting that similar synthetic routes could be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, (1)H NMR data, and elemental analysis . Additionally, computational chemistry methods such as Density Functional Theory (DFT) have been used to study the geometry and spectroscopic properties of these compounds, providing insights into the molecular structure of the compound of interest .
Chemical Reactions Analysis
The related compounds have been tested for their biological activities, such as anti-HIV activity and DNA cleavage activity. The anti-HIV activity was evaluated against HIV-1 and HIV-2 strains, with some derivatives showing significant activity . The DNA cleavage activity was assessed using agarose gel electrophoresis, although no disruptive effects on DNA were observed for one of the compounds . These studies indicate that the compound "4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid" may also exhibit similar reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and the results of spectroscopic measurements. The presence of different functional groups such as the sulphonamide in one of the derivatives suggests solubility in polar solvents, while the crystallization of another derivative in two polymorphic forms indicates solid-state variability . The unexpected formation of a derivative from a known precursor under novel methodology suggests that the compound of interest may also undergo unexpected reactions, which could affect its physical and chemical properties .
properties
IUPAC Name |
4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-7-9(2)17-14(16-8)19-13(15)18-11-5-3-10(4-6-11)12(20)21/h3-7H,1-2H3,(H,20,21)(H3,15,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLFOEHWSCBZKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387286 |
Source
|
Record name | 4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid | |
CAS RN |
354994-01-7 |
Source
|
Record name | 4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.